![molecular formula C28H54O2 B3059055 2-Isopropyl-5-methylcyclohexyl stearate CAS No. 93919-01-8](/img/structure/B3059055.png)
2-Isopropyl-5-methylcyclohexyl stearate
Overview
Description
“2-Isopropyl-5-methylcyclohexyl stearate” is a chemical compound with the molecular formula C28H54O2 . It is also known by other names such as Menthol octadecanoate, stearic acid menthyl ester, 2-Isopropyl-5-methylcyclohexanol octadecanoate, and 5-Methyl-2-(1-methylethyl)cyclohexanol octadecanoate .
Synthesis Analysis
The synthesis of 2-Isopropyl-5-methylcyclohexyl derivatives has been reported in several studies . For instance, one study synthesized (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate via the stereoselective NH-transfer to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate . The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .
Chemical Reactions Analysis
The chemical reactions involving 2-Isopropyl-5-methylcyclohexyl derivatives have been studied . For example, one study reported the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate via a reaction that employed diacetoxyiodobenzene (DIB) and ammonium carbamate .
Scientific Research Applications
Molecular Structure and Optoelectronic Properties
Research conducted by Menon et al. (2017) involved the analysis of a compound structurally related to 2-isopropyl-5-methylcyclohexyl stearate, specifically 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. This study utilized FT-IR and FT-Raman spectra, alongside molecular dynamics simulations and DFT calculations, to explore its molecular structure and optoelectronic properties. Notably, this work highlighted the compound's potential in nonlinear optics due to its significant first-order hyperpolarizability (Menon et al., 2017).
Stereochemistry of Derivatives
Marshall and Partridge (1968) synthesized and examined the stereochemistry of several cyclohexanone derivatives, including 2-isopropyl-5-methylcyclohexanone. Their work focused on the cis and trans isomers, providing insights into the structural aspects of these compounds (Marshall & Partridge, 1968).
Synthesis and Characterization
Nesterkina et al. (2017) reported on the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, a compound related to 2-isopropyl-5-methylcyclohexyl stearate. The study emphasized the compound's structural characterization through various spectroscopic techniques and X-ray diffraction, demonstrating the methodological approach to synthesizing and analyzing cyclohexyl-based compounds (Nesterkina et al., 2017).
Antimicrobial Activity
Singh et al. (2011) synthesized a series of 2-isopropyl-5-methylcyclohexanol derivatives and evaluated their antimicrobial activity. This research provides an example of how derivatives of 2-isopropyl-5-methylcyclohexyl stearate could potentially be explored for their biological activities (Singh et al., 2011).
Skin Permeation Enhancement
Zhao et al. (2009) investigated the use of O-acylmenthol derivatives, including 2-isopropyl-5-methylcyclohexyl stearate, to enhance the transdermal delivery of drugs. This study demonstrated the potential application of 2-isopropyl-5-methylcyclohexyl stearate in pharmaceutical formulations to improve drug absorption through the skin (Zhao et al., 2009).
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl derivatives has been investigated in some studies . For instance, one study evaluated the enhancing effect of 2-isopropyl-5-methylcyclohexyl heptanoate (M-HEP) on the percutaneous absorption of indomethacin (IM) using in vitro penetration experiments .
Safety and Hazards
Future Directions
Future research directions could involve the development of drugs that contemporaneously affect various pharmacological targets . For instance, one study suggested the combination of l-menthone and phenoxyacetic acid residues into one molecule as a feasible approach for obtaining drugs that affect multiple pharmacological targets .
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYOHVNDSTCTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869149 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93919-01-8 | |
Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-5-methylcyclohexyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-isopropyl-5-methylcyclohexyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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